2-(3-(5-Nitropyridin-2-yl)propyl)oxazole
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Overview
Description
5-Nitro-2-[3-(2-oxazolyl)propyl]pyridine is a chemical compound with the molecular formula C11H11N3O3 and a molecular weight of 233.22 g/mol It features a pyridine ring substituted with a nitro group at the 5-position and a 3-(2-oxazolyl)propyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-nitropyridine with 2-oxazolylpropyl bromide under basic conditions to yield the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-[3-(2-oxazolyl)propyl]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Bases like potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF) are frequently employed.
Major Products
Reduction: The major product is 5-amino-2-[3-(2-oxazolyl)propyl]pyridine.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be synthesized.
Scientific Research Applications
5-Nitro-2-[3-(2-oxazolyl)propyl]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Nitro-2-[3-(2-oxazolyl)propyl]pyridine is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(3´-pyridyl)-5-phenyloxazole: This compound has a similar structure but with a phenyl group instead of a nitro group.
2,5-diphenyloxazole: Another similar compound with two phenyl groups instead of the nitro and oxazolylpropyl groups.
Uniqueness
5-Nitro-2-[3-(2-oxazolyl)propyl]pyridine is unique due to the presence of both a nitro group and an oxazolylpropyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H11N3O3 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
2-[3-(5-nitropyridin-2-yl)propyl]-1,3-oxazole |
InChI |
InChI=1S/C11H11N3O3/c15-14(16)10-5-4-9(13-8-10)2-1-3-11-12-6-7-17-11/h4-8H,1-3H2 |
InChI Key |
VKWMSLPJOFCKMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])CCCC2=NC=CO2 |
Origin of Product |
United States |
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